molecular formula C10H9N B073310 4-Cyclopropylbenzonitrile CAS No. 1126-27-8

4-Cyclopropylbenzonitrile

Cat. No.: B073310
CAS No.: 1126-27-8
M. Wt: 143.18 g/mol
InChI Key: HJWMALLDRPONGB-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzonitrile is an organic compound with the molecular formula C10H9N. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a cyclopropyl group (–C3H5) at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{Br})(\text{CN}) + \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{H}_4(\text{C}_3\text{H}_5)(\text{CN}) + \text{MgBr}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-cyclopropylbenzaldehyde followed by dehydration. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products Formed:

Scientific Research Applications

4-Cyclopropylbenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Methylbenzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.

    4-Ethylbenzonitrile: Similar structure but with an ethyl group instead of a cyclopropyl group.

    4-Phenylbenzonitrile: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness: 4-Cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and chemical properties .

Properties

IUPAC Name

4-cyclopropylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWMALLDRPONGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462552
Record name 4-cyclopropylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-27-8
Record name 4-cyclopropylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylbenzonitrile
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